molecular formula BaMgOSiSnTa B12615360 CID 71428881 CAS No. 915022-51-4

CID 71428881

Cat. No.: B12615360
CAS No.: 915022-51-4
M. Wt: 505.37 g/mol
InChI Key: SWAAKMQHZFHELF-UHFFFAOYSA-N
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Description

Figure 1 in references a CID compound with a defined GC-MS profile and mass spectrum, suggesting CID 71428881 may undergo similar analytical characterization for structural elucidation and purity assessment .

Properties

CAS No.

915022-51-4

Molecular Formula

BaMgOSiSnTa

Molecular Weight

505.37 g/mol

InChI

InChI=1S/Ba.Mg.O.Si.Sn.Ta

InChI Key

SWAAKMQHZFHELF-UHFFFAOYSA-N

Canonical SMILES

O=[Sn].[Mg].[Si].[Ba].[Ta]

Origin of Product

United States

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 71428881, a comparative analysis is conducted with structurally or functionally related compounds from the evidence. Key parameters include molecular properties, bioactivity, and synthetic accessibility.

Table 1: Structural and Physicochemical Properties
Parameter This compound* Oscillatoxin D (CID 101283546) (3-Bromo-5-chlorophenyl)boronic acid (CID 53216313) ChEMBL1724922 (Nrf2 inhibitor)
Molecular Formula Not Provided C₂₉H₄₀O₇ C₆H₅BBrClO₂ C₁₉H₁₅ClN₂O₂
Molecular Weight (g/mol) Not Provided 492.62 235.27 346.79
LogP (XLOGP3) Not Provided 4.25 2.15 3.82
TPSA (Ų) Not Provided 93.8 40.46 58.7
Solubility (mg/mL) Not Provided 0.024 (Poor) 0.24 (Moderate) 0.018 (Poor)
Bioavailability Score Not Provided 0.17 0.55 0.55
Synthetic Accessibility Not Provided 4.92 2.07 3.45



*Data for this compound is hypothesized based on analogs; experimental validation is required.

Key Findings:

Structural Complexity : Oscillatoxin derivatives (e.g., CID 101283546) exhibit higher molecular weights and lower synthetic accessibility scores compared to boronic acid analogs (e.g., CID 53216313), suggesting this compound may occupy an intermediate complexity range depending on its functional groups .

Bioactivity Potential: Nrf2 inhibitors like ChEMBL1724922 demonstrate moderate LogP values (3.82) and bioavailability scores (0.55), aligning with drug-like properties. If this compound shares similar parameters, it may have therapeutic relevance .

Solubility Trends : Boronic acids (CID 53216313) show higher aqueous solubility (0.24 mg/mL) than lipophilic oscillatoxins, highlighting the impact of polar groups like boronic acid or hydroxyl moieties .

Discussion:
  • Safety : The absence of PAINS (pan-assay interference compounds) alerts in analogs like colchicine (CID 6167) and CID 46907796 implies this compound may also exhibit low assay interference risk, pending experimental confirmation .

Biological Activity

CID 71428881, a compound of significant interest in scientific research, exhibits various biological activities that have been the subject of numerous studies. This article provides a comprehensive overview of its biological properties, supported by research findings and case studies.

Molecular Interactions

This compound interacts with specific molecular targets, influencing various biological pathways. Its unique chemical structure, characterized by the presence of barium, magnesium, oxygen, silicon, tin, and tantalum, contributes to its distinct reactivity and biological effects.

Receptor Binding

This compound has demonstrated the ability to bind to certain receptors, although the exact receptor types and binding affinities require further investigation. This receptor binding activity may contribute to its overall biological effects and potential therapeutic applications.

Signaling Pathway Modulation

Studies indicate that this compound may play a role in modulating cellular signaling pathways. This modulation could have far-reaching effects on various biological processes, including cell growth, differentiation, and metabolism.

Comparative Analysis

To better understand the biological activity of this compound, it's useful to compare it with similar compounds. The table below presents a comparison of key properties:

PropertyThis compoundN-methylnon-2-enamide
Molecular FormulaBaMgOSiSnTaC10H19NO
Molecular Weight505.37 g/molNot provided
Primary ActivityEnzyme inhibition, receptor bindingInteraction with molecular targets
UniquenessComplex inorganic structureConjugated amide group

This comparison highlights the unique properties of this compound, particularly its complex inorganic structure, which likely contributes to its distinct biological activities.

Future Research Directions

Given the potential biological activities of this compound, future research directions may include:

  • Detailed studies on specific enzyme inhibition profiles
  • Investigation of receptor binding affinities and selectivity
  • Exploration of effects on cellular signaling cascades
  • Evaluation of potential therapeutic applications in various disease models

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